Fmoc-tyr(ME)-OH

描述

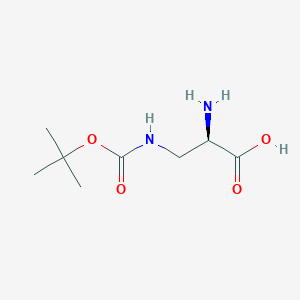

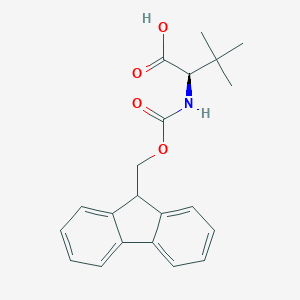

Fmoc-tyrosine(methyl ester)-OH, also known as Fmoc-tyrosine(methyl ester), is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.

科学研究应用

生物医学应用

Fmoc-tyr(ME)-OH 用于创建肽基水凝胶 (PHGs),这是一种适用于生物、生物医学和生物技术应用的生物相容性材料 . 这些水凝胶适用于药物递送和成像诊断工具 .

组织工程

系列 K 肽的 Fmoc 衍生物,包括 this compound,在组织工程中显示出潜力 . 例如,Fmoc-K3 水凝胶,其非常坚硬,支持细胞粘附、存活和复制 .

药物合成

Fmoc/tBu 固相合成方法,涉及 this compound,是研究和工业环境中合成分子的首选方法 . 该方法允许使用过量的试剂来获得定量的收率 .

肽合成

This compound 用于合成肽,肽作为潜在药物受到越来越多的关注 . Fmoc/tBu 固相合成是合成这些分子的首选方法 .

表位特异性抗体的开发

合成肽,可以使用 this compound 创建,用于开发表位特异性抗体 . 这些抗体在免疫学和疾病研究等各个领域都有用

作用机制

Target of Action

Fmoc-tyr(ME)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

This compound operates through a mechanism known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed under basic conditions, typically with piperidine .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . In this process, this compound is incorporated into the growing peptide chain. The Fmoc group is then removed, allowing the next amino acid to be added . This process is repeated until the desired peptide sequence is achieved .

Pharmacokinetics

For instance, its stability under the conditions of peptide synthesis is crucial for its effectiveness .

Result of Action

The result of this compound’s action is the successful incorporation of the tyrosine amino acid into the peptide sequence . This can have various effects depending on the specific peptide being synthesized. For example, tyrosine residues can participate in protein-protein interactions, serve as sites of post-translational modifications, or contribute to the structural stability of the peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency of the synthesis . In recent years, there has been interest in using greener solvents in solid-phase peptide synthesis (SPPS), which can reduce environmental impact without impairing the synthetic process .

生化分析

Biochemical Properties

Fmoc-tyrosine (methyl ester)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the peptide synthesis process. The Fmoc group is typically removed by treatment with a base, such as piperidine, which exposes the amino group for subsequent coupling reactions. The methyl ester group is removed under acidic conditions, revealing the carboxyl group for peptide bond formation. This compound is essential for the stepwise assembly of peptides on a solid support, allowing for the creation of complex peptide sequences with high precision .

Cellular Effects

Fmoc-tyrosine (methyl ester)-OH influences various cellular processes, particularly in the context of peptide synthesis. It is used to synthesize peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-tyrosine (methyl ester)-OH can act as inhibitors or activators of specific enzymes, thereby influencing cellular functions. Additionally, these peptides can be used to study protein-protein interactions, receptor binding, and other cellular processes .

Molecular Mechanism

The molecular mechanism of Fmoc-tyrosine (methyl ester)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is removed by a base, exposing the amino group for nucleophilic attack during peptide bond formation. The methyl ester group is removed under acidic conditions, revealing the carboxyl group for coupling reactions. This stepwise deprotection and coupling process allows for the precise assembly of peptides on a solid support. The resulting peptides can then be used to study various biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-tyrosine (methyl ester)-OH can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. In peptide synthesis, the stability of Fmoc-tyrosine (methyl ester)-OH is crucial for the successful assembly of peptides. Long-term studies have shown that peptides synthesized using this compound retain their biological activity and can be used for various biochemical assays .

Dosage Effects in Animal Models

The effects of Fmoc-tyrosine (methyl ester)-OH in animal models can vary depending on the dosage used. At low doses, peptides synthesized using this compound can modulate specific biochemical pathways without causing adverse effects. At high doses, these peptides may exhibit toxic effects, such as enzyme inhibition or disruption of cellular functions. It is essential to carefully control the dosage of peptides synthesized using Fmoc-tyrosine (methyl ester)-OH to avoid potential toxicity in animal models .

Metabolic Pathways

Fmoc-tyrosine (methyl ester)-OH is involved in various metabolic pathways, particularly in the context of peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the deprotection and coupling reactions required for peptide assembly. These interactions are crucial for the efficient synthesis of peptides and their subsequent use in biochemical assays. Additionally, peptides synthesized using Fmoc-tyrosine (methyl ester)-OH can influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of Fmoc-tyrosine (methyl ester)-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-tyrosine (methyl ester)-OH can be incorporated into peptides and transported to different cellular locations, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Fmoc-tyrosine (methyl ester)-OH and its synthesized peptides is determined by targeting signals and post-translational modifications. These signals direct the peptides to specific compartments or organelles within the cell, where they can perform their biological functions. For example, peptides synthesized using Fmoc-tyrosine (methyl ester)-OH can be targeted to the nucleus, mitochondria, or other organelles, depending on their sequence and modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyrosine(methyl ester)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of tyrosine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In industrial settings, the production of Fmoc-tyrosine(methyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions: Fmoc-tyrosine(methyl ester)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide elongation.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like

属性

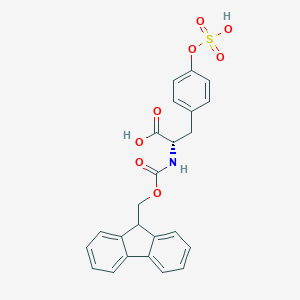

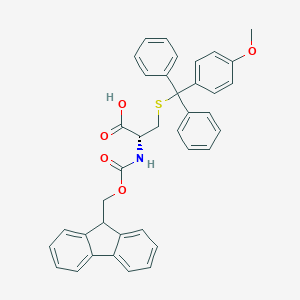

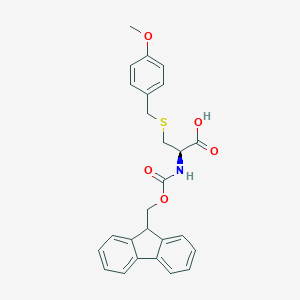

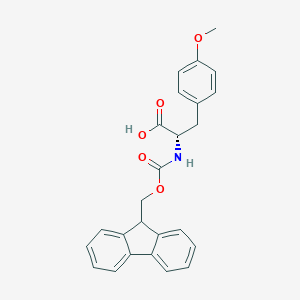

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-72-4 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。